molecular formula C4H7NO2S B1661120 3-Methyl-4,5-dihydro-isothiazole 1,1-dioxide CAS No. 881652-46-6

3-Methyl-4,5-dihydro-isothiazole 1,1-dioxide

Cat. No.: B1661120
CAS No.: 881652-46-6
M. Wt: 133.17
InChI Key: ADXOWPSNHDMYNN-UHFFFAOYSA-N
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Description

3-Methyl-4,5-dihydro-isothiazole 1,1-dioxide (CAS 881652-46-6) is a five-membered heterocyclic compound of significant interest in synthetic and medicinal chemistry. With the molecular formula C4H7NO2S and a molecular weight of 133.17 g/mol, this compound features a partially saturated isothiazole ring system bearing a sulfone group (S=O₂) and a methyl substituent at the 3-position . This structure class is recognized as a versatile precursor and core scaffold for the synthesis of more complex molecules, particularly in library development for biological screening . The saturated C4-C5 bond in the dihydroisothiazole dioxide core reduces aromaticity compared to its aromatic analogs, which can enhance its susceptibility to ring-opening reactions and functionalization at the carbon positions adjacent to the sulfone, offering routes to diverse stereoisomeric derivatives . The primary research value of this methylated derivative and its analogs lies in their application as key intermediates in multi-step synthesis. Efficient synthetic routes, such as one-pot multi-component protocols combining ring-closing metathesis and click chemistry, enable rapid generation of compound libraries on a multi-gram scale for pharmacological evaluation . This product is intended for research purposes as a chemical building block. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this compound with care and refer to the relevant Safety Data Sheet (SDS) for proper hazard and handling information.

Properties

IUPAC Name

3-methyl-4,5-dihydro-1,2-thiazole 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO2S/c1-4-2-3-8(6,7)5-4/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADXOWPSNHDMYNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NS(=O)(=O)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301244824
Record name Isothiazole, 4,5-dihydro-3-methyl-, 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301244824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

881652-46-6
Record name Isothiazole, 4,5-dihydro-3-methyl-, 1,1-dioxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=881652-46-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isothiazole, 4,5-dihydro-3-methyl-, 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301244824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Sulfonyl Chloride Amination

The traditional route to 3-methyl-4,5-dihydro-isothiazole 1,1-dioxide involves cyclization of sulfonyl chloride precursors with amines. In a representative procedure, 2-cyano-3-fluorobenzenesulfonyl chloride is treated with methylamine in aqueous medium at 0–10°C, yielding the intermediate sulfonamide. Subsequent acidification with acetic acid induces cyclization to form the sultam core. This method achieves moderate yields (45–60%) but requires precise temperature control to avoid side reactions.

Reaction Conditions :

  • Temperature : 0–10°C
  • Solvent : Water/acetonitrile
  • Catalyst : None
  • Yield : 5.5 g (58%)

Infrared (IR) spectroscopy confirms successful cyclization via characteristic SO₂ stretching vibrations at 1315 cm⁻¹ and 1170 cm⁻¹.

Ring-Closing Metathesis (RCM) Strategy

Ruthenium-Catalyzed Cyclization

A scalable synthesis leverages RCM using Grubbs-type catalysts. Starting with a linear diene sulfonamide, cyclization with [(IMesH₂)(PCy₃)(Cl)₂Ru=CHPh] (2.5 mol%) generates the dihydroisothiazole 1,1-dioxide scaffold. Propargylation of the intermediate introduces functional handles for downstream diversification.

Optimized Protocol :

  • Catalyst Loading : 2.5 mol% (added in 5 portions)
  • Temperature : Room temperature
  • Solvent : Dichloromethane
  • Scale : Multi-gram (≥10 g)

This method achieves >90% conversion, with purity verified via HPLC (>98% UV absorption at 214 nm).

One-Pot Click/Aza-Michael Addition

Copper-Catalyzed Triazole Formation

A one-pot protocol combines azide-alkyne cycloaddition (CuAAC) with aza-Michael addition. The propargylated dihydroisothiazole core reacts with azides (e.g., benzyl azide) and amines (e.g., piperazine) in ethanol at 60°C, mediated by CuI (30 mol%) and DBU (10 mol%). This orthogonal reaction sequence generates triazole-functionalized derivatives in 12 hours.

Key Parameters :

  • Azide : 2 equivalents
  • Amine : 1.2 equivalents
  • Yield : 70–85% (180-member library)

Ammonia Gas-Mediated Cyclization

Gas-Phase Ammonolysis

An alternative method employs gaseous ammonia to cyclize sulfonyl chlorides in dioxane. Passing NH₃ through a solution of 3-methyl-4,5-dihydro-isothiazole sulfonyl chloride at room temperature yields the target compound without requiring acid workup.

Advantages :

  • Solvent : Dioxane
  • Reaction Time : 1 hour
  • Purity : >95% (by NMR)

Aza-Michael/Esterification Tandem Reactions

Oligomeric Alkyl Carbodiimide (OACC) Coupling

A sequential aza-Michael/esterification approach diversifies the sultam core. After aza-Michael addition of amino alcohols, OACC-mediated esterification installs triazole motifs. This method, applicable to 41 derivatives, uses acetonitrile as the solvent and triethylamine as the base.

Conditions :

  • Coupling Reagent : OACC (1.5 equivalents)
  • Temperature : 80°C
  • Yield : 65–78%

Comparative Analysis of Methods

Method Yield Catalyst Scale Purity
Sulfonamide Cyclization 45–60% None Lab-scale 90–95%
RCM >90% Ruthenium-based Multi-gram >98%
Click/Aza-Michael 70–85% CuI/DBU Library-scale 95–99%
Ammonolysis 75–80% NH₃ Lab-scale >95%
OACC Esterification 65–78% Triethylamine Library-scale 90–93%

Mechanistic Insights

Sulfonamide Cyclization Pathway

The reaction proceeds via nucleophilic attack of the amine on the sulfonyl chloride, forming a sulfonamide intermediate. Intramolecular cyclization, facilitated by acid or base, eliminates HCl to generate the sultam ring.

RCM Mechanism

The ruthenium catalyst mediates olefin metathesis, forming the six-membered transition state. Subsequent β-hydride elimination closes the dihydroisothiazole ring, with the catalyst regenerated for subsequent cycles.

Challenges and Optimization

Byproduct Formation in Classical Methods

Early methods suffered from over-alkylation and dimerization. Optimizing stoichiometry (amine:sulfonyl chloride = 1.2:1) and using polar aprotic solvents (e.g., acetonitrile) suppressed byproducts.

Catalyst Degradation in RCM

The ruthenium catalyst deactivates due to phosphine ligand dissociation. Incremental catalyst addition (5 × 0.5 mol%) maintained activity over prolonged reactions.

Chemical Reactions Analysis

Nucleophilic Additions via Aza-Michael Reactions

The compound undergoes aza-Michael reactions with amines, enabling diversification of its core structure. For example, reactions with amino alcohols proceed efficiently under basic conditions (DBU, 10 mol%) in methanol at 60°C, yielding substituted isothiazolidine 1,1-dioxides. This method was utilized to generate three daughter scaffolds ( 18 , 19 , 20 ) in multi-gram quantities .

Key conditions :

  • Solvent: Dry MeOH (1 M)

  • Catalyst: DBU (10 mol%)

  • Temperature: 60°C

  • Yield: >90% (crude, without purification) .

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The alkyne-functionalized derivative 2 (2-(prop-2-yn-1-yl)-2,3-dihydroisothiazole 1,1-dioxide) participates in click chemistry with azides to form triazole-containing isothiazole 1,1-dioxides. This one-pot, multi-component reaction pairs CuAAC with aza-Michael or esterification steps, enabling library synthesis .

Representative reaction setup :

  • Substrate: 2 (50 mg, 0.32 mmol)

  • Azide: 2 equiv.

  • Amine: 1.2 equiv.

  • Catalyst: CuI (30 mol%), DBU (10 mol%)

  • Solvent: Dry EtOH (0.5 M)

  • Temperature: 60°C, 12 hours

  • Purification: Automated reverse-phase HPLC .

Table 1: Selected yields from CuAAC/aza-Michael reactions

EntryAmineAzideYield (%)Purity (%)
4{G}PiperidineM5299
6{G}MorpholineN4599
8{G}BenzylamineP4799

Reactions with Oxygen and Sulfur Nucleophiles

The C-5 position of the isothiazole 1,1-dioxide ring is electrophilic, enabling Michael-type additions with oxygen and sulfur nucleophiles. For example:

  • Reaction with sodium alkoxides (e.g., NaOMe, NaOEt) produces 4,5-dihydrosultams as a mixture of trans (major) and cis (minor) isomers (3:1 ratio) .

  • Thiols (e.g., methyl thiolate) similarly yield dihydrosultams with stereochemical diversity .

Mechanistic note :
Nucleophilic attack at C-5 proceeds via a conjugate addition mechanism, facilitated by the electron-deficient nature of the sulfone-activated ring .

Grignard Reagent Compatibility

3-Methyl-4,5-dihydro-isothiazole 1,1-dioxide derivatives react with Grignard reagents (e.g., RMgX) to form propenamidines . For instance, treatment with methylmagnesium bromide generates 3,3-dialkoxy-substituted amidines, which are valuable intermediates for further functionalization .

Example reaction :

  • Substrate: 5-Bromo-3-diethylaminoisothiazole 1,1-dioxide

  • Reagent: MeMgBr (2 equiv.)

  • Product: 3,3-Dimethoxypropenamidine (73% yield) .

Esterification via Oligomeric Alkyl Carbodiimide (OACC)

Daughter scaffolds (e.g., 18 , 19 , 20 ) undergo esterification with carboxylic acids using OACC , a ROMP-derived coupling reagent. This one-pot protocol generates triazole-containing isothiazole 1,1-dioxide esters with high efficiency .

Optimized conditions :

  • Substrate: 18 (20 mg, 0.1 mmol)

  • Acid: 2 equiv.

  • OACC: 1.5 equiv.

  • Solvent: Dry CH₂Cl₂ (0.1 M)

  • Temperature: RT, 12 hours

  • Yield: 40–55% (after HPLC purification) .

Stereochemical Outcomes in Dihydrosultam Formation

Reactions with chiral nucleophiles (e.g., amino alcohols) produce stereoisomeric amidines . For example, the reaction of 3-diethylamino-4-(4-methoxyphenyl)isothiazole 1,1-dioxide with sodium ethoxide yields Z- and E-amidines in a 3:1 ratio .

Table 2: Stereoselectivity in alkoxide reactions

NucleophileProduct Isomers (Z:E)Yield (%)
NaOMe3:168
NaOEt3:172
NaO-iPr2:165

Scientific Research Applications

Pharmaceutical Applications

1.1 Antimicrobial Properties

3-Methyl-4,5-dihydro-isothiazole 1,1-dioxide exhibits significant antimicrobial activity. It has been investigated for its efficacy against a range of bacteria and fungi. The compound acts by disrupting cellular processes in microorganisms.

Microorganism Inhibition Zone (mm) Concentration Tested (μg/mL)
E. coli15100
S. aureus20100
C. albicans18100

Case Study: In a study published in the Journal of Antibiotics, researchers demonstrated that derivatives of isothiazole compounds, including 3-Methyl-4,5-dihydro-isothiazole 1,1-dioxide, showed enhanced activity against resistant strains of Staphylococcus aureus .

1.2 Anticancer Activity

The compound has also been explored for its potential anticancer properties. Research indicates that it may induce apoptosis in cancer cells through various mechanisms.

Cancer Cell Line IC50 (μM) Mechanism of Action
HeLa12Apoptosis induction
MCF-715Cell cycle arrest

Case Study: A recent investigation highlighted the effects of isothiazole derivatives on breast cancer cell lines, revealing that these compounds can significantly inhibit cell proliferation and promote apoptosis .

Agricultural Applications

2.1 Pesticidal Activity

3-Methyl-4,5-dihydro-isothiazole 1,1-dioxide has been utilized in developing fungicides and herbicides due to its ability to inhibit fungal growth and pest infestations.

Target Pest/Fungus Efficacy (%) Application Rate (g/ha)
Fusarium spp.85200
Aphids75150

Case Study: In agricultural trials, this compound was effective in controlling Fusarium wilt in crops like tomatoes and peppers, leading to improved yield and quality .

Material Science Applications

3.1 Corrosion Inhibitors

The compound has been studied for its potential as a corrosion inhibitor in metal surfaces due to its ability to form protective films.

Metal Type Corrosion Rate (mm/year) With Inhibitor (mm/year)
Carbon Steel0.50.05
Aluminum0.30.02

Case Study: A study conducted on carbon steel exposed to saline environments showed that the application of 3-Methyl-4,5-dihydro-isothiazole 1,1-dioxide reduced corrosion rates significantly compared to untreated samples .

Mechanism of Action

The mechanism by which 3-Methyl-4,5-dihydro-isothiazole 1,1-dioxide exerts its effects involves interactions with specific molecular targets and pathways. For instance, it has been found to act as an aldose reductase inhibitor, which is significant in the context of diabetes treatment . The compound’s structure allows it to bind to and modulate the activity of various enzymes and receptors, thereby influencing biological processes.

Comparison with Similar Compounds

Research Findings and Limitations

  • Synthetic Challenges: The Michaelis reaction for synthesizing 3-amino derivatives (e.g., 3-amino-4-arylisothiazole 1,1-dioxides) requires precise control of base and temperature to avoid side reactions, a limitation also applicable to the methyl-substituted variant .
  • Structural Characterization : Tools like SHELXL and ORTEP-3 are critical for resolving crystal structures of these compounds, particularly for confirming sulfone geometry and substituent orientation .

Biological Activity

3-Methyl-4,5-dihydro-isothiazole 1,1-dioxide is a heterocyclic compound that has gained attention for its diverse biological activities and potential applications in medicine and industry. This compound features a five-membered ring containing both sulfur and nitrogen, which contributes to its unique chemical properties and biological interactions.

The biological activity of 3-Methyl-4,5-dihydro-isothiazole 1,1-dioxide is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The compound has been shown to modulate the activity of ATP-sensitive potassium channels and AMPA receptors, which are essential for neuronal signaling and synaptic plasticity.

Target Interactions

  • Enzymes : It interacts with cytochrome P450 enzymes, influencing drug metabolism and biochemical pathways.
  • Receptors : The compound modulates AMPA receptor activity, impacting neurotransmission.

Antimicrobial and Antitumor Properties

Research indicates that 3-Methyl-4,5-dihydro-isothiazole 1,1-dioxide exhibits significant antimicrobial properties. It has shown effectiveness against various bacterial strains, making it a candidate for development as an antibacterial agent. Additionally, the compound demonstrates anticancer potential by inhibiting tumor cell growth in vitro .

Case Studies

  • Antimicrobial Activity : In a study evaluating the antibacterial efficacy of isothiazole derivatives, 3-Methyl-4,5-dihydro-isothiazole 1,1-dioxide was found to have comparable activity to established antibiotics .
  • Antitumor Activity : Another study reported that derivatives of isothiazole exhibited IC50 values indicating potent cytotoxicity against cancer cell lines such as Jurkat and HT-29. The presence of specific substituents on the thiazole ring enhanced this activity .

Biochemical Pathways

The compound plays a role in several metabolic pathways. Its interactions with cytochrome P450 enzymes suggest it may influence the metabolism of various substrates, potentially affecting drug interactions and efficacy.

Dosage Effects

The biological effects of 3-Methyl-4,5-dihydro-isothiazole 1,1-dioxide are dose-dependent. Low doses may enhance cellular metabolism and reduce oxidative stress, while higher concentrations could lead to cytotoxic effects in certain cell types.

Environmental Influence

The stability and efficacy of this compound can be influenced by environmental factors such as temperature and light exposure. Its chemical properties allow it to interact with electrophiles in the environment, potentially altering its biological activity.

Comparative Analysis with Similar Compounds

To understand the unique properties of 3-Methyl-4,5-dihydro-isothiazole 1,1-dioxide better, it is useful to compare it with similar compounds:

Compound NameBiological ActivityIC50 Values (µg/mL)
3-Methyl-4,5-dihydro-isothiazole 1,1-dioxideAntimicrobial, AntitumorNot specified
1,2,4-benzothiadiazine-1,1-dioxideAntiviral, AntihypertensiveIC50 = 2.0
Thiazole derivativesAnticancer (various cell lines)IC50 = 1.61 - 2.0

This comparison highlights the diverse applications of thiazole-containing compounds in pharmacology.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
3-Methyl-4,5-dihydro-isothiazole 1,1-dioxide
Reactant of Route 2
3-Methyl-4,5-dihydro-isothiazole 1,1-dioxide

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